N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine
Description
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a thiazole ring, a morpholine ring, and a pyrimidine ring
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-11-12(21-10-17-11)8-18(2)13-7-14(16-9-15-13)19-3-5-20-6-4-19/h7,9-10H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONHQRFYBCYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrimidine and morpholine rings. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions often require an inert atmosphere and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). Reaction conditions may involve solvents such as dichloromethane or ethanol and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar applications in medicinal chemistry and pharmacology.
Morpholine derivatives: These compounds share the morpholine ring structure and may be used in similar industrial and chemical processes.
The uniqueness of this compound lies in its combination of these three ring structures, which may confer distinct chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
